4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-26-10-9-22-16-8-7-15(28(2,24)25)11-17(16)27-19(22)21-18(23)14-5-3-13(12-20)4-6-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUXQWNDJXYQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-6-methylsulfonylbenzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in binding to active sites, while the methoxyethyl and methylsulfonyl groups enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog: 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Key Differences :
- Substituent at Benzothiazole 6-Position : The target compound has a methanesulfonyl group, whereas the analog features a methoxy group. Methanesulfonyl’s stronger electron-withdrawing nature may reduce electron density on the benzothiazole ring compared to the methoxy group .
- Substituent at Benzothiazole 3-Position : The target’s 2-methoxyethyl group introduces a flexible ether chain, contrasting with the analog’s rigid methyl group. This difference likely impacts solubility and steric interactions in biological systems.
- Benzamide Substitution: The target’s 4-cyano group vs. the analog’s unsubstituted benzamide. The cyano group may enhance binding affinity to electron-deficient receptors .
Spectroscopic Comparison :
- IR Spectroscopy: The target’s cyano group would exhibit a sharp νC≡N peak near 2200–2250 cm⁻¹, absent in the analog. Both compounds show νC=O (benzamide) near 1660–1680 cm⁻¹ .
- NMR : The methanesulfonyl group in the target would produce distinct ¹H/¹³C signals (~3.0 ppm for CH₃SO₂) compared to the analog’s methoxy group (~3.8 ppm for CH₃O) .
Hydrazinecarbothioamide Derivatives ()
- Sulfonyl Groups : The phenylsulfonyl in compounds [4–6] vs. the target’s methanesulfonyl. Aliphatic sulfonyl groups generally increase solubility over aromatic ones.
- Tautomerism : Unlike the target’s stable Z-imine configuration, triazole-thiones in [7–9] exhibit tautomerism (thione ↔ thiol), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) .
Data Table: Structural and Spectroscopic Comparison
Implications of Structural Differences
- Solubility : The target’s 2-methoxyethyl and methanesulfonyl groups likely improve aqueous solubility compared to analogs with rigid methyl or benzyl groups .
- Reactivity: The Z-imine configuration and cyano group may render the target more electrophilic, favoring nucleophilic attacks at the benzothiazole ring.
Biological Activity
4-Cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzothiazole ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure includes key functional groups that contribute to its biological activity:
- Benzothiazole Ring : Known for its pharmacological properties.
- Cyano Group : Often associated with enhanced biological activity.
- Methanesulfonyl Group : Imparts solubility and stability.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
- Cellular Uptake : The presence of the methanesulfonyl group enhances the compound's solubility, facilitating cellular uptake.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Cyano-Benzothiazole Derivative | Moderate antibacterial activity against E. coli and S. aureus | |
| Benzothiazole Derivative | Effective against fungal strains |
Anticancer Potential
Research indicates that benzothiazole derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Preventing cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of tumor growth in vitro and in vivo models.
Study on Enzyme Inhibition
Another investigation focused on the inhibition of dipeptidyl peptidase (DPP) enzymes by related compounds. The findings suggested that these compounds could serve as potential therapeutic agents for conditions like diabetes and obesity.
Toxicity Profile
The toxicity of this compound has been assessed using zebrafish embryo models. Results indicated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
